molecular formula C12H11NO B040254 1-Allyl-1H-indole-3-carbaldehyde CAS No. 111480-86-5

1-Allyl-1H-indole-3-carbaldehyde

Cat. No. B040254
CAS RN: 111480-86-5
M. Wt: 185.22 g/mol
InChI Key: UFIVJAIYQNRQOK-UHFFFAOYSA-N
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Description

1-Allyl-1H-indole-3-carbaldehyde and its derivatives are essential and efficient chemical precursors for generating biologically active structures . They are ideal precursors for the synthesis of active molecules .


Synthesis Analysis

1-Allyl-1H-indole-3-carbaldehyde and related members of the indole family are used in Multicomponent reactions (MCRs) which offer access to complex molecules . MCRs are a one-step convergent and sustainable strategy wherein more than two starting materials combine through covalent bonds to afford a single product .


Molecular Structure Analysis

The molecular weight of 1-Allyl-1H-indole-3-carbaldehyde is 185.23 . The IUPAC name is 1-allyl-1H-indole-3-carbaldehyde .


Chemical Reactions Analysis

1-Allyl-1H-indole-3-carbaldehyde and its derivatives are used in Multicomponent reactions (MCRs) to generate biologically active structures . MCRs are a sustainable strategy that decreases the deployment of solvents and energy essential for the purification of intermediates .


Physical And Chemical Properties Analysis

The melting point of 1-Allyl-1H-indole-3-carbaldehyde is 73-74 .

Scientific Research Applications

Role in Multicomponent Reactions

1H-Indole-3-carbaldehyde and its derivatives, including 1-Allyl-1H-indole-3-carbaldehyde, are essential and efficient chemical precursors for generating biologically active structures . They play a significant role in multicomponent reactions (MCRs), which offer access to complex molecules . These reactions are generally high-yielding, operationally friendly, time- and cost-effective .

Synthesis of Active Molecules

These compounds are ideal precursors for the synthesis of active molecules . They are used in the assembly of pharmaceutically interesting scaffolds .

Biological Activities

Indole derivatives possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

Preparation of Analogs

Indole-3-carboxaldehyde is used to prepare analogs of the indole phytoalexin cyclobrassinin with NR1R2 group .

Synthesis of Higher Order Indoles

It is used as the starting material for the synthesis of higher order indoles including isoindolo [2,1-a]indoles, aplysinopsins, and 4-substituted-tetrahydrobenz [cd]indoles .

Key in the Synthesis of Pharmaceutically Active Compounds

1H-Indole-3-carbaldehyde and its derivatives are significant because they are not only considered as a key in the synthesis of the pharmaceutically active compound and indole alkaloids , but they also have a vital role as precursors for the synthesis of various heterocyclic derivatives .

Safety and Hazards

1-Allyl-1H-indole-3-carbaldehyde is labeled as an irritant . For safety information, please refer to the Material Safety Data Sheet (MSDS) .

Future Directions

The recent applications of 1-Allyl-1H-indole-3-carbaldehyde in inherently sustainable multicomponent reactions provide an overview of the field that awaits further exploitation in the assembly of pharmaceutically interesting scaffolds .

properties

IUPAC Name

1-prop-2-enylindole-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO/c1-2-7-13-8-10(9-14)11-5-3-4-6-12(11)13/h2-6,8-9H,1,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFIVJAIYQNRQOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C=C(C2=CC=CC=C21)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60355447
Record name 1-Allyl-1H-indole-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60355447
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Allyl-1H-indole-3-carbaldehyde

CAS RN

111480-86-5
Record name 1-Allyl-1H-indole-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60355447
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Indole-3-carbaldehyde (1 eq.) was dissolved in DMF (0.46 M). Sodium hydride was added (2.5 eq.) and the resulting solution was stirred at RT for 20 min. Allyl bromide (1 eq.) was then added and the reaction solution was allowed to stir at RT for 20 h. The reaction mixture was subsequently quenched with brine and extracted with EtOAc. The combined organic extracts were dried over MgSO4. Filtration and concentration of the filtrate in vacuo afforded a yellow oil. Purification of the crude product thus obtained by way of flash chromatography (SiO2, 4:1 (v/v) Hex:EtOAc→3:7 (v/v) Hex:EtOAc) afforded the title compound as a light yellow oil.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How is 1-Allyl-1H-indole-3-carbaldehyde utilized in the synthesis of the Fe3+ chemosensor?

A1: 1-Allyl-1H-indole-3-carbaldehyde serves as a crucial starting material in the synthesis of the alkylated pyridine chalcone (AIPO) chemosensor. The compound reacts with 2-acetyl pyridine, forming AIPO through an ultrasound-assisted method []. This chalcone structure, containing both indole and pyridine moieties, is responsible for the selective fluorescence quenching observed in the presence of Fe3+.

Q2: What structural characterization data is available for the synthesized chemosensor AIPO?

A2: The study utilized several spectroscopic techniques to confirm the structure of AIPO. These methods likely include:

    Q3: Does the structure of AIPO provide any insights into its selectivity for Fe3+?

    A3: While the abstract doesn't delve into the specific structural reasons for AIPO's selectivity towards Fe3+, it does mention that a 1:1 binding stoichiometry between AIPO and Fe3+ was determined []. This suggests that specific atoms within the AIPO molecule, potentially nitrogen atoms within the indole or pyridine rings, are involved in coordinating with the Fe3+ ion. Further investigation into the structure of the AIPO-Fe3+ complex, possibly through computational chemistry methods, would be necessary to fully elucidate the basis for this selectivity.

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